molecular formula C10H21O4P B14569658 Phosphonic acid, (4-methyl-2-oxopentyl)-, diethyl ester CAS No. 61501-24-4

Phosphonic acid, (4-methyl-2-oxopentyl)-, diethyl ester

Cat. No.: B14569658
CAS No.: 61501-24-4
M. Wt: 236.24 g/mol
InChI Key: WWKXISGTLWEJPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic acid, (4-methyl-2-oxopentyl)-, diethyl ester is an organic compound with the molecular formula C10H21O4P. It is a derivative of phosphonic acid and is characterized by the presence of a phosphonate group attached to a 4-methyl-2-oxopentyl chain. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (4-methyl-2-oxopentyl)-, diethyl ester typically involves the reaction of diethyl phosphite with 4-methyl-2-oxopentyl bromide. The reaction is carried out under anhydrous conditions and in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the diethyl phosphite acts as a nucleophile and displaces the bromide ion from the 4-methyl-2-oxopentyl bromide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (4-methyl-2-oxopentyl)-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phosphonic acid, (4-methyl-2-oxopentyl)-, diethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphonic acid, (4-methyl-2-oxopentyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or modulate enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, (4-methyl-2-oxopentyl)-, diethyl ester is unique due to its specific 4-methyl-2-oxopentyl chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-diethoxyphosphoryl-4-methylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21O4P/c1-5-13-15(12,14-6-2)8-10(11)7-9(3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKXISGTLWEJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)CC(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467292
Record name Phosphonic acid, (4-methyl-2-oxopentyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61501-24-4
Record name Phosphonic acid, (4-methyl-2-oxopentyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.